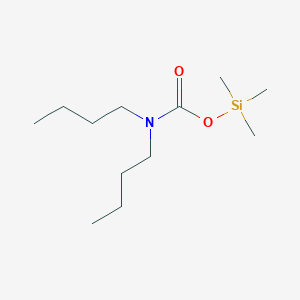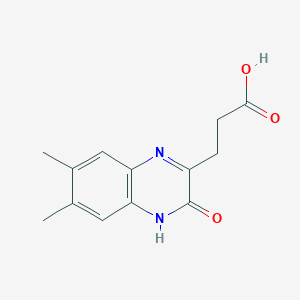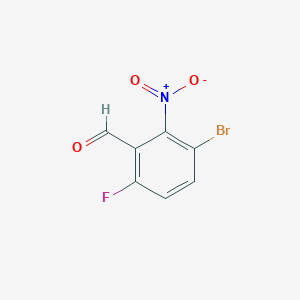![molecular formula C16H16N2O B11863252 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-05-5](/img/structure/B11863252.png)
3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a methoxy group at the 3-position, two methyl groups at the 5 and 8 positions, and a phenyl group at the 2-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features.
Omeprazole: A well-known proton pump inhibitor with a related imidazo[1,2-a]pyridine structure.
Uniqueness
3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
89193-05-5 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11-9-10-12(2)18-15(11)17-14(16(18)19-3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
TYRJOKRGDPZLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC(=C2OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)


![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)


![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

